molecular formula C19H29N3O3 B2564062 4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide CAS No. 2190365-61-6

4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide

Cat. No.: B2564062
CAS No.: 2190365-61-6
M. Wt: 347.459
InChI Key: HGTIBNQWHWJARG-UHFFFAOYSA-N
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Description

4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C19H29N3O3 and its molecular weight is 347.459. The purity is usually 95%.
The exact mass of the compound 4-cyclobutyl-N-(3,4-dimethoxybenzyl)-1,4-diazepane-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Catalysis

Research highlights the use of similar diazepane derivatives in synthetic chemistry, particularly as intermediates in the creation of complex molecular structures. For example, 4-Diazoisochroman-3-imines serve as metal carbene precursors for synthesizing isochromene derivatives through catalysis with Rh(II) complexes. This method demonstrates the utility of diazepane derivatives in cyclopropanation and cycloaddition reactions to yield structurally diverse compounds (Ren et al., 2017).

Catalytic Epoxidation

Compounds featuring diazepane motifs have been explored as catalysts. Manganese(III) complexes of bisphenolate ligands, including diazepane derivatives, show promising activity in olefin epoxidation. The study suggests that the Lewis basicity of ligands affects the reactivity and selectivity of the epoxidation process, highlighting the potential of diazepane-based catalysts in fine chemical synthesis (Sankaralingam & Palaniandavar, 2014).

Chelating Agents and Coordination Chemistry

Diazepane derivatives are also valuable in creating chelating agents for metal ions. A synthesis route involving 4-nitrobenzyl-substituted macrocyclic tetraamines leads to poly(amino carboxylate) chelating agents, indicating the utility of diazepane frameworks in coordination chemistry and potential applications in metal ion sequestration or catalysis (McMurry et al., 1992).

Photolysis and Photoaffinity Probes

The photolysis of diazirines, closely related to diazepane derivatives, demonstrates the generation of carbenes that can insert into N-H bonds, forming stable adducts. This process is pertinent to the development of photoaffinity probes for studying biological molecules, although the practical utility might be limited by the stability of photoinsertion products (Platz et al., 1991).

Properties

IUPAC Name

4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-24-17-8-7-15(13-18(17)25-2)14-20-19(23)22-10-4-9-21(11-12-22)16-5-3-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTIBNQWHWJARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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